REACTION_CXSMILES
|
II.[CH3:3][O:4][C:5]([CH:7]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][O:18]C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[C:8]([O:10][CH3:11])=[O:9])=[O:6]>CO>[OH:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH:7]([C:5]([O:4][CH3:3])=[O:6])[C:8]([O:10][CH3:11])=[O:9]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with 10% Na2SO3 (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification on silica gel (petroleum ether, by 40-60° C./ethyl acetate 10:1→5:3)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCCC(C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.96 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |